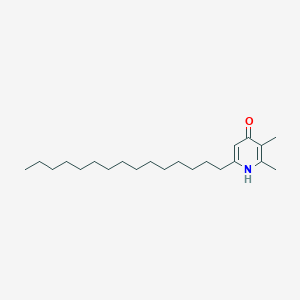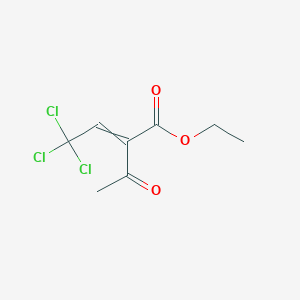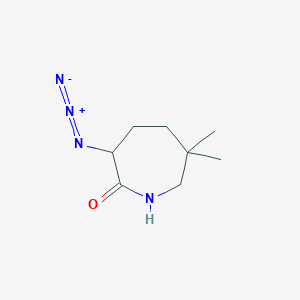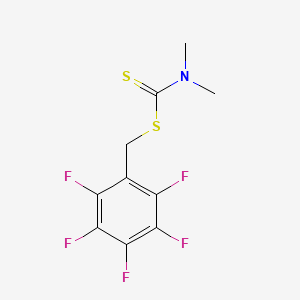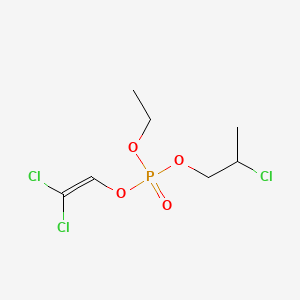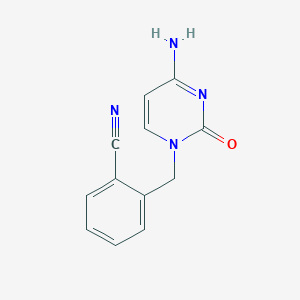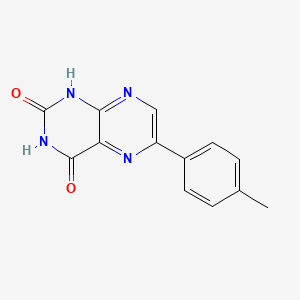
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
Vorbereitungsmethoden
The synthesis of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with guanidine to form an intermediate, which is then cyclized to produce the desired pteridine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ring carbons or nitrogens, often using reagents like alkyl halides or amines.
Photochemistry: The compound exhibits photochemical reactions under UV light, leading to various photoproducts.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound serves as a biological pigment and enzyme cofactor, playing a role in various biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
Pterin: A naturally occurring compound with similar structural features but different biological functions.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Tetrahydrobiopterin: A cofactor for several enzymes involved in amino acid metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
64233-29-0 |
|---|---|
Molekularformel |
C13H10N4O2 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-7-2-4-8(5-3-7)9-6-14-11-10(15-9)12(18)17-13(19)16-11/h2-6H,1H3,(H2,14,16,17,18,19) |
InChI-Schlüssel |
NQSUKELJAXOUCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


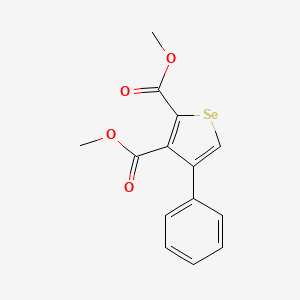
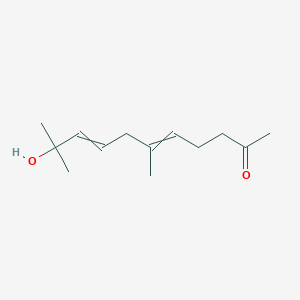
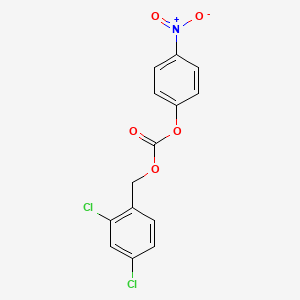

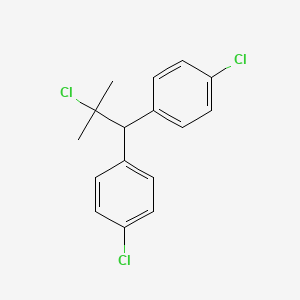
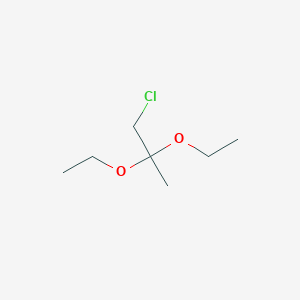
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
